molecular formula C16H18N2O2 B2573929 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2034424-61-6

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No.: B2573929
CAS No.: 2034424-61-6
M. Wt: 270.332
InChI Key: JNNQFGPIERZRIB-UHFFFAOYSA-N
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Description

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.332 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a benzamide moiety and a cyano group. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving appropriate starting materials. This step often requires the use of a base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Unique due to its spirocyclic structure.

    This compound derivatives: Variations in the substituents on the benzamide moiety or the spirocyclic ring can lead to compounds with different properties.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-cyano-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-12-1-3-13(4-2-12)15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQFGPIERZRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=C(C=C3)C#N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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